3,4-Diethoxycarbonyl-6-phenyl-2-pyridone 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone
Brand Name: Vulcanchem
CAS No.:
VCID: VC4046386
InChI: InChI=1S/C17H17NO5/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)18-15(19)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H,18,19)
SMILES: CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone

CAS No.:

Cat. No.: VC4046386

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone -

Specification

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name diethyl 2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate
Standard InChI InChI=1S/C17H17NO5/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)18-15(19)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H,18,19)
Standard InChI Key XCBDFQUEXZKNON-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-pyridone ring system (a six-membered aromatic ring with one nitrogen atom and a ketone group at position 2). Substituents include:

  • Ethoxycarbonyl groups (-COOEt) at positions 3 and 4.

  • Phenyl group (-C6_6H5_5) at position 6 .

The InChI key (XCBDFQUEXZKNON-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)C=1C=C(NC(=O)C1C(=O)OCC)C=2C=CC=CC2) confirm its stereoelectronic configuration, which influences reactivity and intermolecular interactions .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight315.32 g/mol
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds7
SolubilityModerate in organic solvents

The compound exhibits moderate lipophilicity (XLogP3 = 2.2), suggesting compatibility with hydrophobic environments. Its solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) is attributed to the ethoxycarbonyl groups, while the phenyl ring enhances π-π stacking interactions .

Synthesis and Manufacturing

Conventional Multicomponent Reactions (MCRs)

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone is typically synthesized via MCRs involving:

  • Enaminone intermediates: Reaction of ethyl acetoacetate with aldehydes and ammonium acetate under acidic conditions (e.g., acetic acid) .

  • Catalytic systems: SiO2_2-Pr-SO3_3H or Al2_2O3_3 under solvent-free conditions, achieving yields of 78–93% .

Example Protocol :

  • Combine methyl acetoacetate (1 eq), benzaldehyde derivative (1 eq), and ammonium acetate (1.2 eq) in acetic acid.

  • Reflux at 110°C for 4–6 hours.

  • Isolate the product via column chromatography (ethyl acetate/hexane).

Nonconventional Methods

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 7 minutes at 300 W) .

  • Ultrasound irradiation: Enhances mass transfer, improving yields by 15–20% compared to thermal methods .

Reactivity and Functionalization

Site-Selective C–H Functionalization

The 2-pyridone core undergoes regioselective modifications:

  • C3 position: Electrophilic palladation enables arylation with arylboronic acids (Pd(OAc)2_2, Cu(OAc)2_2) .

  • C6 position: Nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .

Key Reaction :

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone+ArB(OH)2Pd(OAc)2,Cu(OAc)2C3-aryl derivative\text{3,4-Diethoxycarbonyl-6-phenyl-2-pyridone} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Cu(OAc)}_2} \text{C3-aryl derivative}

Ring Expansion and Annulation

The compound serves as a precursor for:

  • β-Carbolin-1-ones: Via palladium-catalyzed intramolecular amination .

  • Chromeno[4,3-b]pyridines: Reaction with 4-hydroxycoumarin and aldehydes .

Biological and Medicinal Applications

Anticancer Activity

Derivatives exhibit cytotoxicity against human cancer cell lines (IC50_{50} = 0.15–35 μM), particularly those with electron-withdrawing substituents (e.g., -NO2_2, -Cl) .

DerivativeSubstitutionIC50_{50} (μM)
4k3-NO2_2C6_6H4_435.0 ± 21.8
6n3,4-Cl2_2C6_6H3_30.3 ± 0.03

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